2,2-Dichloro-1-methylcyclopropanecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

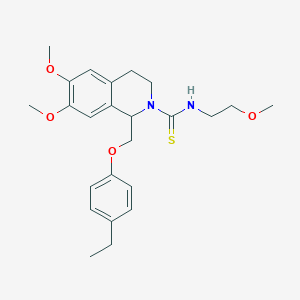

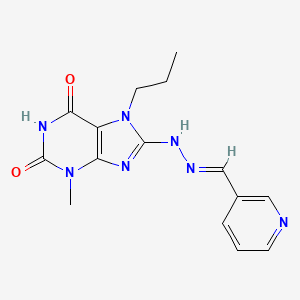

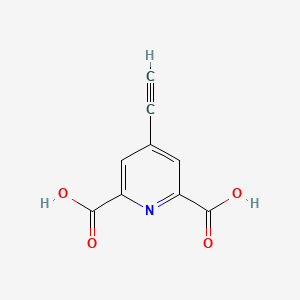

2,2-Dichloro-1-methylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C5H8Cl2N2O and a molecular weight of 183.03 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

The boiling point of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid, a related compound, is 85 °C/8 mmHg, and its melting point is 60-65 °C . The density of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, another related compound, is 1.269 g/mL at 20 °C .Scientific Research Applications

Chemical Transformation and Synthesis

2,2-Dichloro-1-methylcyclopropanecarbohydrazide, a variant of dichlorocyclopropanes, has been explored in various chemical synthesis and transformation studies. For example, Kovalenko and Kulinkovich (2011) demonstrated the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid by crystallization with phenylethylamine salts, leading to mono-orthoester derivatives and dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).

Reactivity and Intermediate Formation

Billups et al. (1981) studied the generation of simple methylenecyclopropenes as reactive intermediates, interpreting their findings in the context of reactive intermediates like methylenecyclopropene (Billups et al., 1981).

Plant Growth Regulation

In the field of botany and agriculture, 1-methylcyclopropene, a closely related compound, has been recognized as a significant tool for studying ethylene's role in plants. It effectively prevents ethylene effects in a range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

Catalysis and Ring Enlargement

Shi, Liu, and Tang (2006) explored the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, proposing a reaction mechanism based on deuterium labeling experiments (Shi, Liu, & Tang, 2006).

Ozonolysis Research

Legostaeva et al. (2018) conducted low-temperature ozonolysis of 2-alkenyl-1,1-dichlorocyclopropanes, exploring various conditions and workup procedures to yield carbonyl and carboxy derivatives (Legostaeva et al., 2018).

Kinetic Studies

Shtarov et al. (2002) utilized gas-phase NMR analysis to investigate the kinetics of rearrangement and dimerization of 2,2-dichloro-1-methylenecyclopropane (Shtarov et al., 2002).

Electrolysis Experiments

Takeda, Wada, and Murakami (1971) performed electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acids in hydroxylic solvents, examining the solvolysis and coupling yielding dichloroallyl ethers and acetates (Takeda, Wada, & Murakami, 1971).

Safety and Hazards

Properties

IUPAC Name |

2,2-dichloro-1-methylcyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWQATHJGVISLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

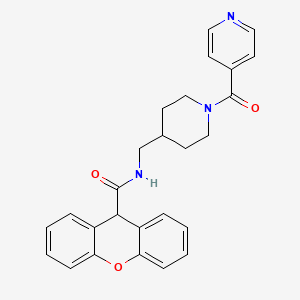

![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)

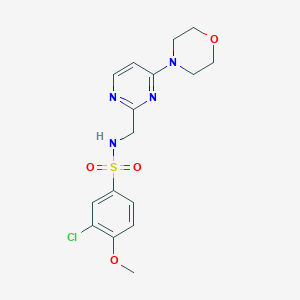

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2535684.png)

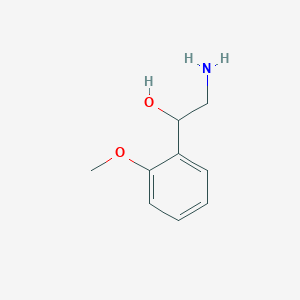

![Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)